

Application Notes: In Vitro Histone Demethylase Assay for KDM2A

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Compound of Interest

Compound Name: Kdoam-25

Cat. No.: B15587756

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Introduction

Lysine-specific demethylase 2A (KDM2A), also known as JHDM1A or FBXL11, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases.^{[1][2]} These enzymes are Fe(II) and α -ketoglutarate (α -KG) dependent dioxygenases that play a critical role in epigenetic regulation by reversing histone methylation.^{[3][4][5]} KDM2A specifically demethylates mono- and di-methylated lysine 36 on histone H3 (H3K36me1/me2), a mark generally associated with active transcription.^{[1][2][6][7]} Dysregulation of KDM2A has been implicated in various physiological and pathological processes, including cell differentiation, genomic stability, and tumorigenesis.^{[2][7][8]} Therefore, robust in vitro assays are essential for characterizing its enzymatic activity, understanding its substrate specificity, and screening for potential inhibitors for therapeutic development.^{[3][9]}

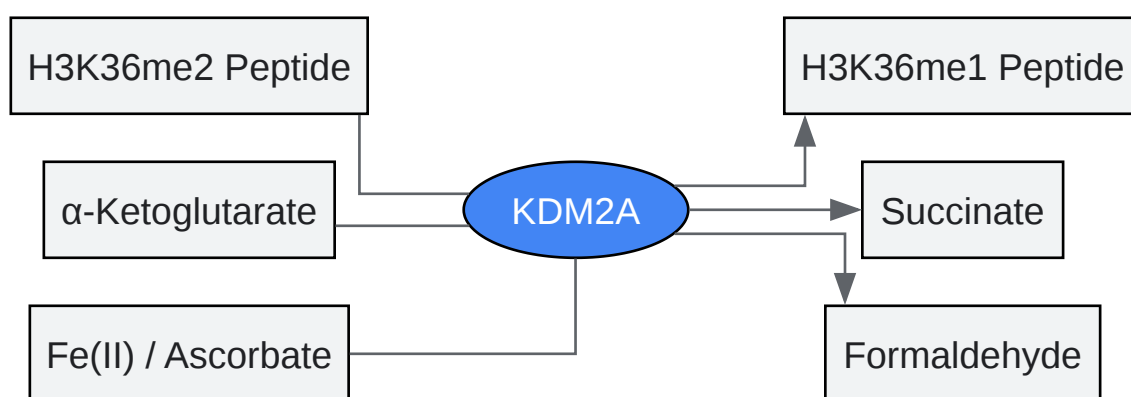
This document provides a detailed protocol for an in vitro KDM2A histone demethylase assay using an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) format. This method offers a sensitive, non-radioactive, and high-throughput-compatible means to measure KDM2A activity.

Assay Principle

The assay quantifies KDM2A activity by detecting the demethylation of a biotinylated H3K36me2 peptide substrate. The JmjC-mediated demethylation reaction requires the cofactors Fe(II) and α -KG and produces the demethylated peptide, succinate, and formaldehyde.

The AlphaLISA detection system utilizes donor and acceptor beads. A Streptavidin-coated donor bead binds to the biotinylated histone peptide substrate. An antibody specific to the demethylated product (H3K36me1) is conjugated to an acceptor bead. When KDM2A demethylates the substrate, the specific antibody binds, bringing the donor and acceptor beads into close proximity (within 200 nm). Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal that is measured at 615 nm. The intensity of the light signal is directly proportional to the amount of demethylated product and thus to the KDM2A enzyme activity.

Diagram of KDM2A Enzymatic Reaction



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Caption: KDM2A-catalyzed demethylation of H3K36me2.

Experimental Protocol

I. Materials and Reagents

- Enzyme: Recombinant human KDM2A
- Substrate: Biotinylated Histone H3 (21-44) K36me2 peptide
- Cofactors:
 - $(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$ (Ammonium Iron(II) Sulfate)
 - α-Ketoglutarate (2-Oxoglutarate)

- L-Ascorbic acid
- Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA
- Detection Reagents (AlphaLISA):
 - Anti-demethylated product specific antibody (e.g., Anti-H3K36me1 Antibody-Acceptor beads)
 - Streptavidin (SA)-Donor beads
- Control Inhibitor: Daminozide or other known JmjC inhibitor[2]
- Reaction Stop Solution: 50 mM EDTA in assay buffer
- Plates: 384-well white opaque microplates
- Instrumentation: Plate reader capable of AlphaLISA detection (e.g., EnVision®, PHERAstar®)

II. Reagent Preparation

- KDM2A Enzyme Stock: Prepare a 1 μ M stock solution in assay buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
- H3K36me2 Substrate Stock: Prepare a 1 mM stock solution in water. Aliquot and store at -80°C.
- Cofactor Mix (10X): Prepare a fresh solution containing:
 - 500 μ M (NH₄)₂Fe(SO₄)₂
 - 2 mM α -Ketoglutarate
 - 10 mM Ascorbic Acid
 - in Assay Buffer.

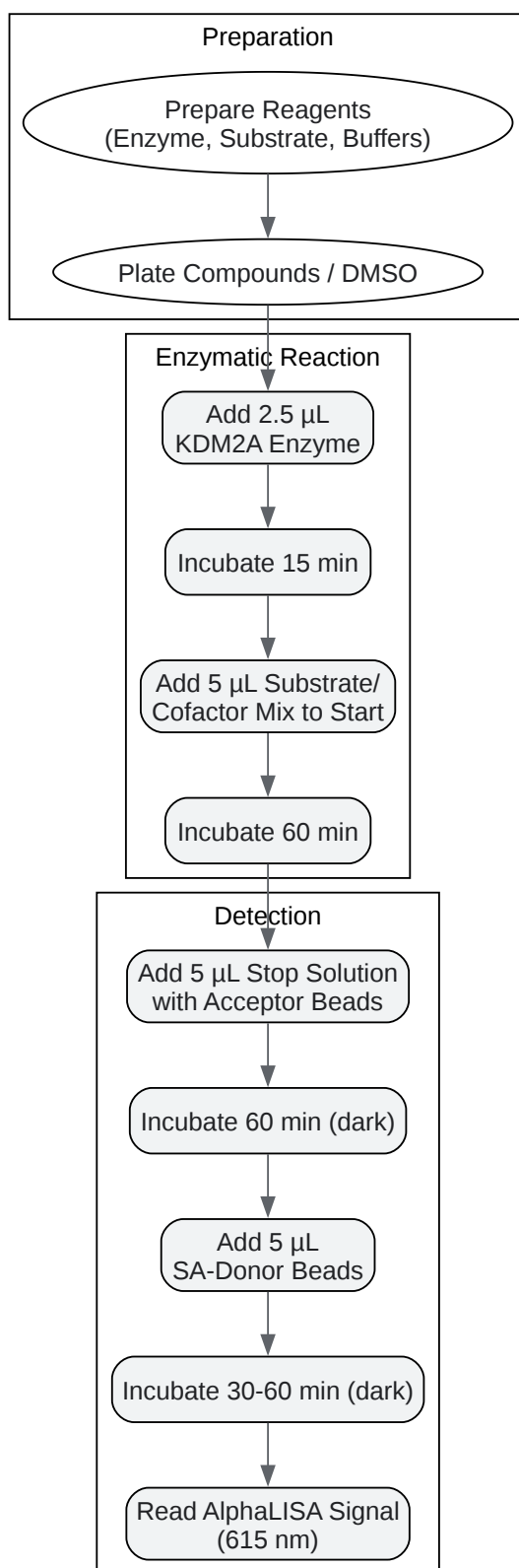
- Inhibitor Stock: Prepare a 10 mM stock solution of Daminozide in DMSO. Create serial dilutions in DMSO for IC₅₀ determination.
- Working Solutions (on the day of the experiment):
 - 2X KDM2A Enzyme Solution: Dilute the KDM2A stock to 20 nM in assay buffer.
 - 2X Substrate/Cofactor Mix: Dilute the H3K36me2 substrate stock to 1 μM in assay buffer, then add the 10X Cofactor Mix to a final concentration of 1X.
 - Detection Mix: Prepare the Antibody-Acceptor beads and SA-Donor beads according to the manufacturer's instructions in the appropriate detection buffer.

III. Assay Procedure

- Compound Plating: Add 2.5 μL of test compound dilutions (or DMSO vehicle for controls) to the wells of a 384-well plate. For "No Enzyme" control wells, add 2.5 μL of assay buffer.
- Enzyme Addition: Add 2.5 μL of the 2X KDM2A Enzyme Solution (20 nM) to all wells except the "No Enzyme" controls.
- Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.
- Reaction Initiation: Add 5 μL of the 2X Substrate/Cofactor Mix to all wells. The final reaction volume is 10 μL. Final concentrations will be:
 - 10 nM KDM2A
 - 500 nM H3K36me2 Peptide
 - 50 μM (NH₄)₂Fe(SO₄)₂
 - 200 μM α-Ketoglutarate
 - 1 mM Ascorbic Acid

- Enzymatic Reaction: Mix the plate gently, seal it, and incubate for 60 minutes at room temperature.
- Reaction Termination: Add 5 μ L of Stop Solution (containing the Anti-H3K36me1 Acceptor Beads) to each well.
- Detection Incubation 1: Incubate for 60 minutes at room temperature in the dark.
- Detection Incubation 2: Add 5 μ L of SA-Donor beads to each well.
- Final Incubation: Incubate for 30-60 minutes at room temperature in the dark.
- Signal Reading: Read the plate on an AlphaLISA-compatible plate reader (Excitation: 680 nm, Emission: 615 nm).

Diagram of KDM2A AlphaLISA Workflow



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